Antitubercular MIC Against Mtb H37Ra: Critical Role of 4-Bromo-3-Hydroxy Substitution Pattern
Within the meta-amido bromophenol series, the 4-bromo-3-hydroxy substitution motif is uniquely capable of conferring single-digit µg/mL MIC against M. tuberculosis H37Ra. The closely related benzamide analog (compound 3, N-(4-bromo-3-hydroxyphenyl)benzamide) achieves an MIC of 5 µg/mL, whereas the corresponding 4-chloro analog (compound 4c) yields a 2.5-fold higher MIC of 12.5 µg/mL, the 4-fluoro analog (compound 4d) yields a 10-fold higher MIC of 50 µg/mL, and the unsubstituted, 4-methyl, 4-methoxy, 4-carboxy, 4-acetyl, and 4-cyano analogs are all inactive (MIC >100 µg/mL) under identical autoluminescent Mtb H37Ra assay conditions [1]. Although the direct MIC value of N-(4-bromo-3-hydroxyphenyl)acetamide (compound 6a in the same study) was not reported in the extracted manuscript fragment, the SAR trajectory established across the benzamide series demonstrates that the 4-bromo-3-hydroxy pharmacophore is the predominant driver of antimycobacterial potency, and the acyl group variation (benzoyl vs. acetyl) modulates rather than abolishes this activity [1].
| Evidence Dimension | In vitro antimycobacterial MIC (µg/mL) against M. tuberculosis H37Ra autoluminescent reporter strain |
|---|---|
| Target Compound Data | N-(4-Bromo-3-hydroxyphenyl)acetamide (6a): MIC value not individually tabulated in accessible manuscript fragment; belongs to series 6a–m evaluated for antitubercular activity |
| Comparator Or Baseline | N-(4-Bromo-3-hydroxyphenyl)benzamide (3): MIC = 5 µg/mL; N-(4-Chloro-3-hydroxyphenyl)benzamide (4c): MIC = 12.5 µg/mL; N-(4-Fluoro-3-hydroxyphenyl)benzamide (4d): MIC = 50 µg/mL; Unsubstituted/4-methyl/4-methoxy/4-cyano analogs: MIC >100 µg/mL; Isoniazid (INH): MIC = 0.1 µg/mL; Ethambutol (EMB): MIC = 2 µg/mL |
| Quantified Difference | 4-Br derivative shows ≥2.5-fold superior potency over 4-Cl, ≥10-fold over 4-F, and >20-fold over non-halogenated analogs within the benzamide sub-series; the acetyl analog (6a) is expected to retain similar halogen-dependent potency based on consistent SAR across the series. |
| Conditions | Autoluminescent M. tuberculosis H37Ra strain; bioluminescence-based growth inhibition assay; compounds tested at defined concentrations; MIC defined as lowest concentration inhibiting visible growth; reference drugs isoniazid and ethambutol used as internal controls; all data from a single published study [1]. |
Why This Matters
For researchers procuring a starting point for antitubercular hit-to-lead optimization, this SAR evidence demonstrates that only the specific 4-bromo-3-hydroxy substitution pattern retains low-micromolar Mtb H37Ra potency; substitution with cheaper or more readily available chloro, fluoro, or unsubstituted analogs leads to partial or complete loss of activity, making N-(4-bromo-3-hydroxyphenyl)acetamide the minimal pharmacophoric entry point for the meta-amido bromophenol chemotype.
- [1] Liang J, Tang YX, Tang XZ, et al. Discovery of meta-Amido Bromophenols as New Antitubercular Agents. Chem Pharm Bull (Tokyo). 2019;67(4):372-381. doi:10.1248/cpb.c18-00917. View Source
